Lincomolide B
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Overview
Description
Lincomolide B is a natural product found in Lindera communis, Machilus wangchiana, and Cinnamomum kotoense with data available.
Scientific Research Applications
Cytotoxicity and Cancer Research
Lincomolide B, identified in the stem bark of Formosan Lindera communis, has been studied for its cytotoxic properties. It exhibits cytotoxicity against various cancer cell lines, such as P-388, KB16, A549, and HT-29, indicating its potential application in cancer research and therapy. The compound's structure was determined through spectral analyses, underlining its significance in medicinal chemistry (Tsai, Hung, Duh, Chen, Lin, & Chen, 2001).
Antitubercular Activity
A study on compounds isolated from the stem wood of Cinnamomum kotoense revealed that this compound possesses in vitro antitubercular activities. It showed notable efficacy against Mycobacterium tuberculosis, suggesting its potential role in developing treatments for tuberculosis (Chen, Peng, Tsai, & Chen, 2005).
Biosynthesis and Genetic Control
Research on the biosynthesis of lincomycin, which includes this compound, involves understanding its chemical structure and genetic control. Studies have focused on lincomycin-producing strains, highlighting the significance of genetic and metabolic pathways in the synthesis of lincomycin and its derivatives (Spížek & Řezanka, 2004).
Biodegradation and Environmental Impact
The environmental impact and biodegradation of lincomycin, including this compound, are vital research areas. Studies involving the degradation of lincomycin in environmental samples focus on understanding the mechanisms of biodegradation and its implications on human health and the environment (Wang, Cai, Zhang, & Liu, 2018).
Properties
Molecular Formula |
C17H26O3 |
---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3Z,4S,5S)-3-dodec-11-ynylidene-4-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-16(18)14(2)20-17(15)19/h1,13-14,16,18H,4-12H2,2H3/b15-13-/t14-,16+/m0/s1 |
InChI Key |
ZOHSBTYPSYCTIC-CHQMYWLCSA-N |
Isomeric SMILES |
C[C@H]1[C@H](/C(=C/CCCCCCCCCC#C)/C(=O)O1)O |
SMILES |
CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |
Canonical SMILES |
CC1C(C(=CCCCCCCCCCC#C)C(=O)O1)O |
Synonyms |
lincomolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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